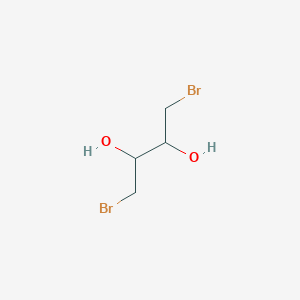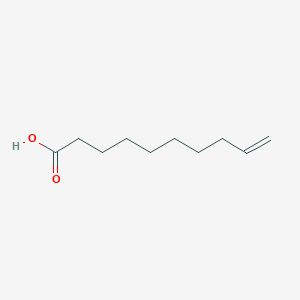
Magnesium 4-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium 4-aminobenzoate can be synthesized through the reaction of magnesium carbonate with 4-aminobenzoic acid. The reaction typically involves dissolving magnesium carbonate in water and then adding 4-aminobenzoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This could include the use of controlled reaction environments, purification steps such as recrystallization, and the use of advanced analytical techniques to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group in the compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The aromatic ring in 4-aminobenzoic acid allows for electrophilic substitution reactions, where substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Magnesium 4-aminobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain skin conditions and as a dietary supplement.
Industry: this compound is used in the formulation of various industrial products, including cosmetics and pharmaceuticals
Wirkmechanismus
The mechanism of action of magnesium 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its interaction with cellular membranes can influence cell signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Procaine: An ester of para-aminobenzoic acid, used as a local anesthetic.
Tetracaine: Another local anesthetic with a similar structure.
Butamben: Used in topical anesthetics.
Declopramide and Metoclopramide: Compounds with similar structural features used in different therapeutic applications.
Uniqueness: Magnesium 4-aminobenzoate is unique due to its combination of magnesium ions with 4-aminobenzoic acid, which imparts distinct chemical and biological properties. Its stability and reactivity make it suitable for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
14926-08-0 |
|---|---|
Molekularformel |
C7H7MgNO2 |
Molekulargewicht |
161.44 g/mol |
IUPAC-Name |
magnesium;4-aminobenzoic acid |
InChI |
InChI=1S/C7H7NO2.Mg/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10); |
InChI-Schlüssel |
SAFKRMISPOEGRV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Mg+2] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)N.[Mg] |
Key on ui other cas no. |
14926-08-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)








![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)



